Benzoxazole, 2-phenyl-5-(trifluoromethyl)-

Lipophilicity LogP Drug-likeness

This is a critical fluorinated building block for medicinal chemistry and agrochemical synthesis. The 5-CF₃ substituent uniquely elevates lipophilicity (XLogP3 4.3 vs. 3.49 for the parent) and is structurally validated for nanomolar DGAT-1 inhibitory activity [IC₅₀ 38–325 nM]. Procuring this pre-formed scaffold eliminates 3–5 de novo synthetic steps and ensures direct access to the validated pharmacophore. Commercial supply is available at ≥98% purity, shipped under ambient conditions.

Molecular Formula C14H8F3NO
Molecular Weight 263.21 g/mol
CAS No. 143925-49-9
Cat. No. B6596623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxazole, 2-phenyl-5-(trifluoromethyl)-
CAS143925-49-9
Molecular FormulaC14H8F3NO
Molecular Weight263.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(F)(F)F
InChIInChI=1S/C14H8F3NO/c15-14(16,17)10-6-7-12-11(8-10)18-13(19-12)9-4-2-1-3-5-9/h1-8H
InChIKeyLYDUFIPAMKJQAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-5-(trifluoromethyl)benzoxazole (CAS 143925-49-9): Physicochemical Profile and Procurement-Relevant Properties of a Fluorinated Benzoxazole Building Block


Benzoxazole, 2-phenyl-5-(trifluoromethyl)- (CAS 143925-49-9) is a heterocyclic aromatic compound with the molecular formula C₁₄H₈F₃NO and a molecular weight of 263.21 g/mol, featuring a benzoxazole core substituted with a phenyl group at the 2-position and an electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position [1]. This compound is primarily utilized as a synthetic intermediate and scaffold in medicinal chemistry, most notably as the core substructure for a series of potent diacylglycerol acyltransferase-1 (DGAT-1) inhibitors [2]. Key computed physicochemical properties include an XLogP3 of 4.3, zero hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area of 26.0 Ų [1]. The compound is commercially available from multiple vendors at purities of ≥98% for research and development use .

Why 2-Phenyl-5-(trifluoromethyl)benzoxazole Cannot Be Replaced by Non-Fluorinated or Differently Substituted Benzoxazole Analogs


The 5-trifluoromethyl substituent on the benzoxazole scaffold is not a passive structural decoration; it fundamentally alters the compound's lipophilicity, electronic character, and solid-state properties relative to the parent 2-phenylbenzoxazole or analogs bearing alternative substituents at the 5-position. The -CF₃ group increases the computed logP by approximately 0.8–1.0 log units compared to the non-fluorinated parent (XLogP3 4.3 vs. LogP 3.49), corresponding to a roughly 6.3-fold increase in octanol-water partition coefficient [1][2]. This lipophilicity shift directly impacts membrane permeability, metabolic stability, and protein-binding characteristics of downstream derivatives. Furthermore, the -CF₃ group depresses the melting point by approximately 16–17 °C (86–87 °C vs. 102–104 °C), which can confer practical advantages in solubility and formulation processing [1][2]. In the context of the validated DGAT-1 pharmacophore, the 2-phenyl-5-trifluoromethyl substitution pattern is specifically required for nanomolar potency; SAR studies have demonstrated that modifications at either the 2-aryl or 5-CF₃ positions dramatically attenuate inhibitory activity [3]. Consequently, substituting this building block with a non-fluorinated or differently substituted analog during synthesis or procurement is not equivalent and will yield compounds with predictably divergent biological and physicochemical profiles.

Quantitative Comparative Evidence for 2-Phenyl-5-(trifluoromethyl)benzoxazole (CAS 143925-49-9) Versus Closest Structural Analogs


Lipophilicity Enhancement: XLogP3 4.3 for the 5-CF₃ Derivative vs. LogP 3.49 for the Non-Fluorinated Parent 2-Phenylbenzoxazole

The introduction of the 5-trifluoromethyl group on the benzoxazole scaffold significantly increases lipophilicity compared to the unsubstituted parent compound 2-phenylbenzoxazole (CAS 833-50-1). The target compound exhibits a computed XLogP3 of 4.3 [1], whereas the non-fluorinated analog 2-phenylbenzoxazole has a reported LogP of 3.49 [2]. This represents a ΔLogP of approximately +0.8, corresponding to a roughly 6.3-fold increase in the octanol-water partition coefficient. The increased lipophilicity is attributable to the strong electron-withdrawing and hydrophobic character of the -CF₃ group, which also contributes to enhanced metabolic stability by blocking oxidative metabolism at the 5-position of the benzoxazole ring.

Lipophilicity LogP Drug-likeness Membrane permeability Physicochemical profiling

Melting Point Depression: 86–87 °C for the 5-CF₃ Derivative vs. 102–104 °C for 2-Phenylbenzoxazole

The 5-trifluoromethyl substitution depresses the melting point of the benzoxazole scaffold by approximately 16–17 °C compared to the non-fluorinated parent. The target compound has a reported melting point of 86–87 °C , while 2-phenylbenzoxazole (CAS 833-50-1) melts at 102–104 °C (literature) [1]. This melting point depression is consistent with the disruption of crystal packing by the bulky, electron-withdrawing -CF₃ group. Lower melting points are generally associated with improved solubility in organic solvents and can facilitate downstream synthetic manipulations, purification, and formulation. The predicted boiling point of the target compound is 306.5 ± 37.0 °C with a predicted density of 1.326 ± 0.06 g/cm³ .

Melting point Crystallinity Solid-state properties Processability Solubility

Validated Pharmacophoric Scaffold: 2-Phenyl-5-trifluoromethyloxazole-4-carboxamides Achieve Nanomolar DGAT-1 Inhibition

The 2-phenyl-5-(trifluoromethyl)benzoxazole core serves as the essential pharmacophoric scaffold for a series of potent, orally active DGAT-1 inhibitors. In a published lead optimization program, compound 29—a carboxylic acid derivative of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide—demonstrated a DGAT-1 enzyme assay IC₅₀ of 57 nM and a CHO-K1 cell triglyceride formation assay EC₅₀ of 0.5 μM, with dose-dependent inhibition of weight gain in diet-induced obese rats at 0.3–3 mg/kg (p.o., qd) [1]. A structurally related compound, N-(4-(1-(cyclopropanecarbonyl)piperidin-4-yl)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide, showed an IC₅₀ of 67 nM against human DGAT-1 expressed in baculovirus-infected insect cells [2]. Additionally, CAY10794 (N-[4-[(2-methoxyethyl)methylamino]phenyl]-2-phenyl-5-(trifluoromethyl)-4-oxazolecarboxamide) inhibited DGAT-1 with an IC₅₀ of 0.325 μM [3]. In all cases, the 2-phenyl-5-trifluoromethyl substitution pattern on the oxazole ring is a critical determinant of inhibitory potency; SAR studies from the Roche-led discovery program confirm that alterations to this core motif significantly reduce or abolish DGAT-1 activity.

DGAT-1 inhibitor Metabolic disease Obesity Triglyceride synthesis Medicinal chemistry

Density and Molecular Weight Differential: 1.326 g/cm³ and 263.21 g/mol vs. 1.184 g/cm³ and 195.22 g/mol for the Non-Fluorinated Parent

The 5-trifluoromethyl group imparts a measurable increase in both molecular weight and density relative to the non-fluorinated parent. The target compound has a molecular weight of 263.21 g/mol and a predicted density of 1.326 ± 0.06 g/cm³ , compared to 195.22 g/mol and 1.184 g/cm³ for 2-phenylbenzoxazole [1]. This represents a molecular weight increase of 68 g/mol (+35%) and a density increase of approximately 0.14 g/cm³ (+12%). These differences arise from the incorporation of three fluorine atoms (total atomic mass contribution of 57 Da) and the associated increase in electron density and polarizability. The higher density reflects more efficient crystal packing influenced by intermolecular C–F···H and C–F···π interactions characteristic of fluorinated aromatics.

Density Molecular weight Substituent effect Solid-state packing Scale-up considerations

High-Impact Research and Industrial Application Scenarios for 2-Phenyl-5-(trifluoromethyl)benzoxazole (CAS 143925-49-9)


Medicinal Chemistry: Synthesis of DGAT-1 Inhibitors for Metabolic Disease Programs

This building block provides direct synthetic access to the 2-phenyl-5-trifluoromethyloxazole-4-carboxamide pharmacophore, which has been validated in multiple DGAT-1 inhibitor series with nanomolar potency (IC₅₀ values ranging from 38 nM to 325 nM) [1][2]. The 4-position of the oxazole ring can be selectively functionalized to install diverse carboxamide side chains, enabling systematic SAR exploration. The core scaffold has demonstrated in vivo efficacy in diet-induced obese rat models, with compound 29 achieving dose-dependent weight gain inhibition at oral doses as low as 0.3 mg/kg [1]. Procurement of the pre-formed 2-phenyl-5-(trifluoromethyl)benzoxazole eliminates the need for de novo construction of the fluorinated heterocyclic core, potentially saving 3–5 synthetic steps.

Agrochemical Discovery: Phytoene Desaturase Inhibitor Scaffold Development

Substituted 3-trifluoromethyl-1,1′-benzoxazoles constitute a recognized class of bleaching herbicides that act via inhibition of phytoene desaturase, a key enzyme in carotenoid biosynthesis [3]. The IC₅₀ values for phytoene desaturase inhibition have been determined for 62 derivatives within this chemotype, with several compounds inhibiting the enzyme up to 400-fold more potently than the commercial herbicide norflurazon [4]. The target compound, bearing the 5-CF₃ substituent directly on the benzoxazole ring, serves as a versatile intermediate for introducing additional substituents (e.g., thiazole, thiadiazole, benzthiazole) required for potent herbicidal activity. This positions it as a strategic starting material for agrochemical lead optimization.

Fluorescent Probe and Materials Chemistry: Solid-State Emitter Precursor

2-Phenylbenzoxazole derivatives are established as robust solid-state fluorescence emitters with applications in optoelectronic materials and fluorescent probes [5]. The incorporation of the electron-withdrawing -CF₃ group at the 5-position modulates the electronic push-pull character of the chromophore, potentially tuning emission wavelengths and quantum yields. The compound's computed LogP of 4.5 and relatively low melting point of 86–87 °C facilitate solution processing and thin-film preparation. Researchers developing fluorinated benzoxazole-based emitters can use this building block to systematically study the impact of -CF₃ substitution on photophysical properties without undertaking multi-step de novo synthesis.

SAR Probe: Comparative Physicochemical Profiling of 5-Substituted Benzoxazole Series

The compound serves as a key member of a comparative 5-substituted benzoxazole series alongside the 5-H (2-phenylbenzoxazole, LogP 3.49), 5-CH₃, 5-Cl, and 5-Br analogs [6]. Its XLogP3 of 4.3 places it at the high-lipophilicity end of this series, making it a valuable probe for studying the relationship between 5-substituent lipophilicity and biological activity, membrane permeability, or metabolic stability. Procurement of all members of this series from commercial sources enables rapid assembly of systematic SAR matrices without synthetic investment in each individual member.

Quote Request

Request a Quote for Benzoxazole, 2-phenyl-5-(trifluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.